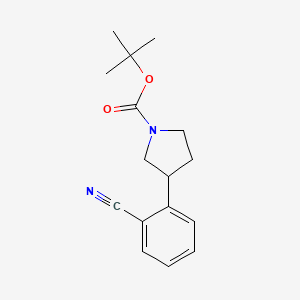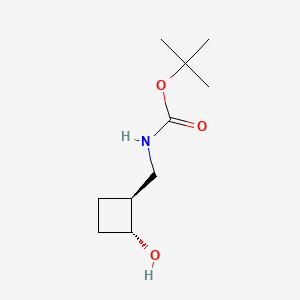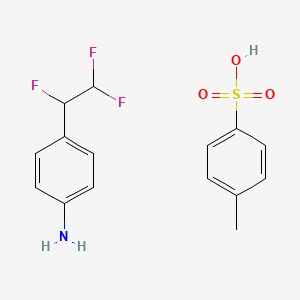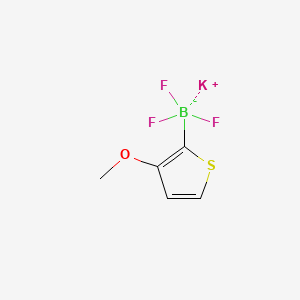![molecular formula C13H18ClNO2 B15297936 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride CAS No. 36924-41-1](/img/structure/B15297936.png)
2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride is a compound that features a piperidine ring attached to a phenylacetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound is particularly noted for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are used for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride typically involves the reaction of 3-(Piperidin-1-yl)benzaldehyde with a suitable acetic acid derivative under acidic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The piperidine moiety plays a crucial role in the binding affinity and specificity of the PROTAC molecule .
Comparison with Similar Compounds
2-[3-(Piperidin-4-yl)phenyl]acetic acid hydrochloride: Another piperidine derivative used as a semi-flexible linker in PROTAC development.
2-[3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl]acetic acid: A similar compound with a tert-butoxycarbonyl protecting group, used for targeted protein degradation.
Uniqueness: 2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride is unique due to its specific structure, which provides optimal flexibility and binding properties for PROTAC development. Its ability to form stable ternary complexes with high specificity makes it a valuable tool in targeted protein degradation .
Properties
CAS No. |
36924-41-1 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-(3-piperidin-1-ylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)10-11-5-4-6-12(9-11)14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H |
InChI Key |
HORIZZYMWZIJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B15297853.png)

![tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
![2-amino-3H,4H,6H,7H-5lambda6-thiopyrano[3,4-d]imidazole-5,5-dionehydrochloride](/img/structure/B15297881.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15297887.png)






![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)

![methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15297966.png)
